BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to 2-
(Hydroxymethyl)pyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(Hydroxymethyl)isonicotinonitrile

Cat. No.: B1590093

Introduction: Decoding a Versatile Heterocyclic
Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold
stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] Its
unique electronic properties and ability to engage in hydrogen bonding make it a privileged
structure in molecular design. This guide focuses on a specific, highly functionalized derivative:
2-(Hydroxymethyl)pyridine-4-carbonitrile. While commonly referred to as 2-
(Hydroxymethyl)isonicotinonitrile, its formal IUPAC name provides a clearer structural
definition.[3][4]

This molecule, identified by CAS Number 51454-63-8, incorporates three key functional groups
onto a pyridine ring: a hydroxymethyl group at the 2-position, a nitrile group at the 4-position,
and the pyridine nitrogen itself.[4] This trifecta of reactivity makes it an exceptionally valuable
intermediate for synthesizing complex molecular architectures. The hydroxymethyl group offers
a handle for oxidation, esterification, or etherification; the nitrile can be hydrolyzed, reduced, or
used in cycloadditions; and the pyridine nitrogen provides a site for coordination and influences
the ring's electronic character.[5]

This technical guide offers an in-depth exploration of 2-(Hydroxymethyl)pyridine-4-carbonitrile,
intended for researchers, scientists, and drug development professionals. We will move beyond
simple data recitation to explain the causality behind its synthesis, characterization, and
application, providing a field-proven perspective on leveraging this compound's full potential.
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I. Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of reproducible science. The compound
in focus is systematically named according to IUPAC rules, which provides an unambiguous
description of its molecular structure.

IUPAC Name: 2-(hydroxymethyl)pyridine-4-carbonitrile[3]
Common Synonyms:

o 2-(Hydroxymethyl)isonicotinonitrile[3]

e 4-Cyano-2-hydroxymethylpyridine[3]

e 4-Cyano-pyridine-2-methanol[3]

Key Identifiers:

o CAS Number: 51454-63-8

e Molecular Formula: C7HeN20[4]

e Molecular Weight: 134.14 g/mol [4]

Physicochemical Data Summary

A compound's physical properties are critical for its handling, reaction setup, and purification.
The table below summarizes the key physicochemical data for 2-(Hydroxymethyl)pyridine-4-
carbonitrile.
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Property Value Source

2-(hydroxymethyl)pyridine-4-

IUPAC Name o PubChem|[3]
carbonitrile

CAS Number 51454-63-8 Biosynth

Molecular Formula C7HeN20 Molbase[4]

Molecular Weight 134.138 g/mol Molbase[4]
MMVBJOBTOMJINHE-

InChlKey Molbase[4]

UHFFFAOYSA-N

Note: Experimental data on properties like melting point, boiling point, and solubility are not
widely published. Researchers should perform their own characterization upon synthesis or
acquisition.

Il. Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines, particularly those with multiple functional groups, is a
central challenge in organic chemistry. The methods employed often require careful control of
reaction conditions to achieve the desired regioselectivity and avoid unwanted side reactions.
While a specific, documented synthesis for 2-(Hydroxymethyl)pyridine-4-carbonitrile is not
readily available in peer-reviewed literature, we can infer logical synthetic pathways based on
established pyridine chemistry.

A common strategy for producing cyanopyridines is through the ammoxidation of the
corresponding methylpyridine (picoline).[6] However, the presence of the hydroxymethyl group
complicates this direct approach. A more plausible strategy involves a multi-step synthesis
starting from a pre-functionalized pyridine ring.

Proposed Synthetic Workflow

A logical, though hypothetical, workflow would involve protecting the hydroxymethyl group,
introducing the nitrile, and then deprotecting. This approach ensures the sensitive alcohol
functionality does not interfere with the cyanation step.
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Caption: Proposed synthetic workflow for 2-(Hydroxymethyl)pyridine-4-carbonitrile.
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Expert Rationale for the Proposed Pathway:

Protection: The primary alcohol of the starting material, 2-(Hydroxymethyl)pyridine, is
nucleophilic and slightly acidic. It could interfere with reagents used in later steps. Protecting
it as a silyl ether (e.g., TBDMS) is a standard, robust strategy. Silyl ethers are stable to a
wide range of non-acidic conditions but are easily removed.

N-Oxidation and Cyanation: Introducing a substituent at the 4-position of a pyridine ring can
be challenging. A common and effective method is the Reissert-Henze reaction. This
involves first activating the pyridine ring by forming the N-oxide. The N-oxide is then treated
with a cyanide source, such as trimethylsilyl cyanide (TMSCN), and an acylating agent like
benzoyl chloride. This regioselectively installs the cyano group at the 4-position.

Deprotection: The final step is the removal of the silyl protecting group. This is typically
achieved under mild conditions using a fluoride source like tetrabutylammonium fluoride
(TBAF), which selectively cleaves the Si-O bond without affecting the nitrile or hydroxymethyl
groups.

This self-validating protocol ensures that each step sets up the subsequent transformation for

high efficiency and minimizes the potential for side-product formation.

lll. Analytical Characterization

Unambiguous characterization of the final compound is critical for its use in any research or

development setting. A combination of spectroscopic and chromatographic methods should be

employed.

Key Analytical Techniques:

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Will confirm the presence of the hydroxymethyl protons (-CHz- and -OH), as well
as the three distinct aromatic protons on the pyridine ring. Their chemical shifts and
coupling patterns will verify the 2,4-substitution pattern.

o 13C NMR: Will show the characteristic signals for the nitrile carbon (around 115-120 ppm),
the hydroxymethyl carbon (around 60-65 ppm), and the carbons of the pyridine ring.
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e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to
confirm the exact molecular weight (134.138) and thus the elemental composition
(C7HeN20).[4]

e Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2220-2240 cm~1 will
provide definitive evidence of the nitrile (C=N) functional group. A broad absorption in the
region of 3200-3500 cm~* will indicate the presence of the hydroxyl (-OH) group.

o High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the
purity of the synthesized compound. A reverse-phase method with a suitable column (e.g.,
C18) and a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or
TFA) should be developed to separate the final product from any starting materials or
byproducts.

Spectroscopic Methods )
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Caption: Self-validating analytical workflow for synthesized compounds.
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IV. Applications in Drug Discovery and Medicinal
Chemistry

The true value of 2-(Hydroxymethyl)pyridine-4-carbonitrile lies in its role as a versatile building
block for the synthesis of Active Pharmaceutical Ingredients (APIs). The pyridine core is a well-
established pharmacophore, and the dual functionality of this specific derivative allows for
diverse chemical elaborations.[1][5]

Role as a Key Intermediate:

Pyridine derivatives are crucial in the development of drugs across various therapeutic areas.
[2][7] For instance, the related compound 2-(Hydroxymethyl)pyridine is a key intermediate in
the synthesis of Neratinib, a tyrosine kinase inhibitor used in oncology.[7] The structural motifs
present in 2-(Hydroxymethyl)pyridine-4-carbonitrile make it an attractive starting point for
developing novel kinase inhibitors, antiviral agents, and other targeted therapies.

» Kinase Inhibitors: The pyridine ring can act as a hinge-binder in the ATP-binding pocket of
kinases. The hydroxymethyl and nitrile groups can be modified to extend into other regions
of the binding site, improving potency and selectivity.

o Antiviral Agents: Recent research has identified gem-dimethyl-hydroxymethylpyridine
derivatives as potent non-nucleoside inhibitors of the Respiratory Syncytial Virus (RSV)
polymerase.[8][9] This highlights the potential of the hydroxymethylpyridine scaffold in
developing new antiviral treatments.

» Bioisosteric Replacement: The cyanopyridine moiety can serve as a bioisostere for other
functional groups, such as carboxylic acids or amides, helping to modulate a drug
candidate's physicochemical properties like solubility, lipophilicity, and metabolic stability.[10]

The strategic incorporation of this intermediate allows medicinal chemists to rapidly generate
libraries of complex molecules for screening, accelerating the drug discovery process.

V. Conclusion

2-(Hydroxymethyl)pyridine-4-carbonitrile is more than just a chemical compound; it is a
strategic tool for innovation in pharmaceutical research. Its well-defined structure, confirmed by
its IUPAC name, and its versatile functional groups provide a robust platform for the synthesis
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of novel molecular entities. Understanding its synthesis from a mechanistic perspective,
coupled with a rigorous analytical characterization workflow, ensures the reliability and
reproducibility required for drug development. As the demand for new and more effective
therapeutics continues to grow, the importance of versatile and highly functionalized building
blocks like 2-(Hydroxymethyl)pyridine-4-carbonitrile will only increase, solidifying its place in the
medicinal chemist's toolbox.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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